2-(phenylformamido)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(phenylformamido)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation for Antipsychotic Properties
Research focused on the synthesis of heterocyclic carboxamides, including compounds structurally related to N-(2-((4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide, demonstrated their potential as antipsychotic agents. Specifically, these studies evaluated their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, alongside their ability to antagonize apomorphine-induced responses in mice, indicating potential utility in psychiatric disorder treatment without significant extrapyramidal side effects (Norman et al., 1996).
Cytotoxic Activities and Anticancer Potential
A series of studies have synthesized and assessed the cytotoxic activities of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, closely related to the chemical structure . These compounds, bearing cationic side chains prepared from aminoanthraquinones, showed significant cytotoxicity against various cancer cell lines, with some derivatives demonstrating curative activity in mouse models of colon tumors. This research indicates a promising avenue for developing new anticancer agents (Bu et al., 2001).
Psychotropic, Anti-inflammatory, and Antimicrobial Activities
Another investigation synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, showcasing the versatility of compounds related to N-(2-((4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide. These compounds displayed marked sedative actions, high anti-inflammatory activities, and selective cytotoxic effects against tumor cell lines. Furthermore, some synthesized compounds exhibited antimicrobial action, highlighting their potential in psychotropic, anti-inflammatory, and antimicrobial therapeutic applications (Zablotskaya et al., 2013).
Mass Spectrometry and Fragmentation Studies
Research involving electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus, including studies on benzamide derivatives, provides foundational knowledge for analytical applications. These studies contribute to understanding the mass spectrometric behavior of such compounds, facilitating their identification and characterization in complex biological samples (Harvey, 2000).
Oxidative Coupling and Catalytic Applications
Significant research has been conducted on the oxidative coupling of benzamides with maleimides via directed C-H cleavage, using catalysts like copper and nickel. These studies reveal the utility of N-(2-((4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide analogues in facilitating catalytic reactions that form complex organic structures, underscoring their importance in medicinal chemistry and organic synthesis (Miura et al., 2015).
Properties
IUPAC Name |
N-[2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynylamino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21(16-24-22(27)19-9-2-1-3-10-19)23-13-6-7-14-25-15-12-18-8-4-5-11-20(18)17-25/h1-5,8-11H,12-17H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAASVCBJXMHPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.